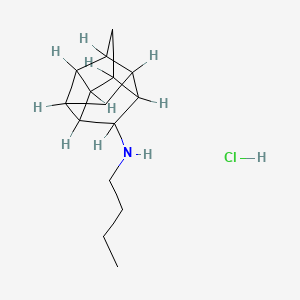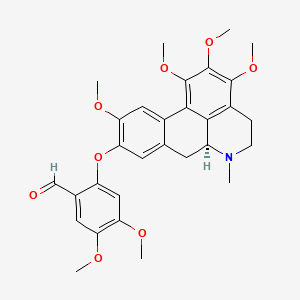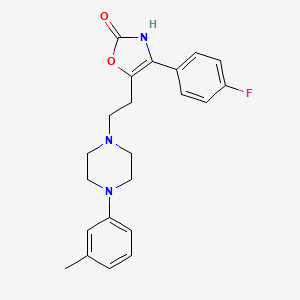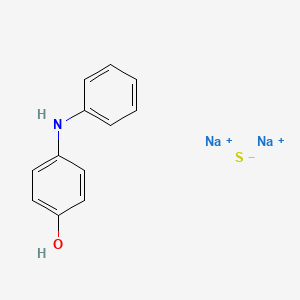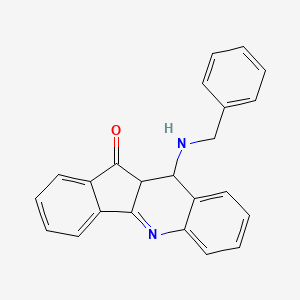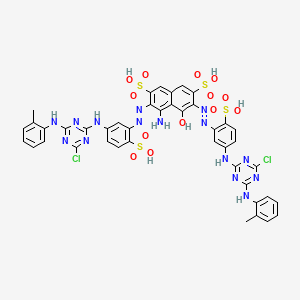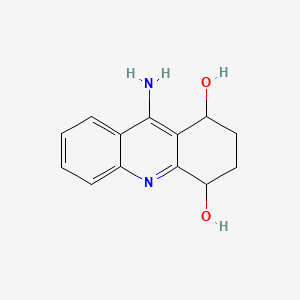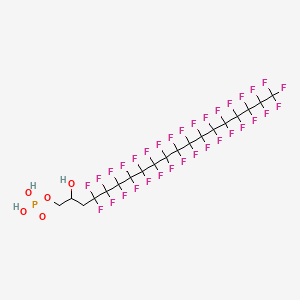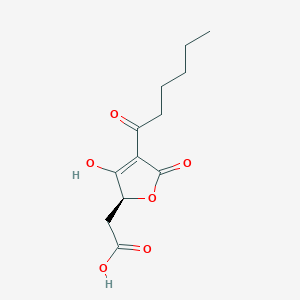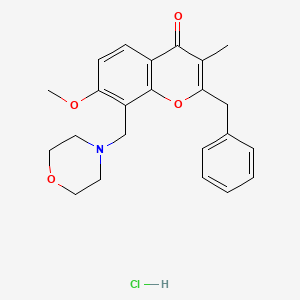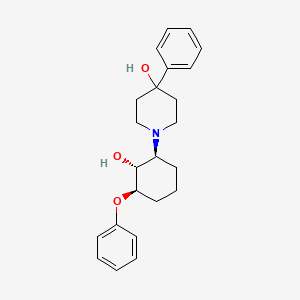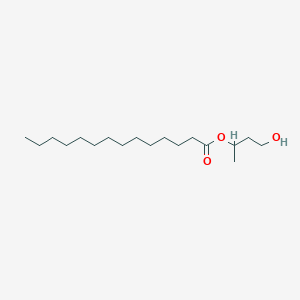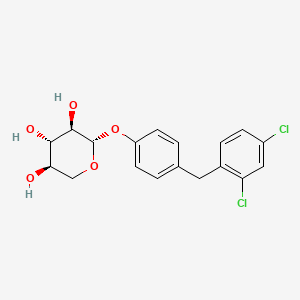
p-Coumaryl alcohol, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Coumaryl alcohol, (Z)-: is a naturally occurring phenolic compound found in plants. It is a colorless crystalline substance that is soluble in alcohol and ether but nearly insoluble in water . This compound is a significant component of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is known for its biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Natural Extraction: p-Coumaryl alcohol can be extracted from plants using acidic solvents like acidic methanol.
Chemical Synthesis: It can also be synthesized chemically by reacting catechol acid with aldehydes or anhydrides.
Industrial Production Methods: Industrial production of p-Coumaryl alcohol primarily involves the extraction from lignin-rich biomass. The process includes:
Biomass Pretreatment: The plant material is pretreated to break down the cell walls and release lignin.
Lignin Extraction: Acidic solvents are used to extract lignin from the pretreated biomass.
Purification: The extracted lignin is purified to isolate p-Coumaryl alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Coumaryl alcohol can undergo oxidation reactions to form various products, including p-coumaric acid.
Reduction: It can be reduced to form p-coumaryl aldehyde.
Polymerization: This compound can polymerize to form lignin, a complex biopolymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride are used.
Polymerization: Enzymes such as laccases and peroxidases catalyze the polymerization process.
Major Products:
Oxidation: p-Coumaric acid.
Reduction: p-Coumaryl aldehyde.
Polymerization: Lignin.
Scientific Research Applications
Chemistry: p-Coumaryl alcohol is used as a building block in the synthesis of various aromatic compounds .
Biology: It plays a crucial role in plant biology by contributing to the structural integrity of cell walls and providing resistance against microbial attacks .
Medicine: Due to its antioxidant, antibacterial, and anti-inflammatory properties, p-Coumaryl alcohol is being researched for potential therapeutic applications .
Industry: In the industrial sector, p-Coumaryl alcohol is used as a fragrance and flavor enhancer . It is also being explored for its potential in producing bio-based materials .
Mechanism of Action
p-Coumaryl alcohol exerts its effects through various mechanisms:
Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative damage to cells.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing inflammation.
Molecular Targets and Pathways:
Antioxidant Pathways: It interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Antibacterial Pathways: It targets bacterial cell wall components, leading to cell lysis.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Coniferyl Alcohol: Another monolignol involved in lignin biosynthesis.
Sinapyl Alcohol: A monolignol that differs in its methoxylation pattern.
Uniqueness: p-Coumaryl alcohol is unique due to its specific role in forming H-lignin units, which are less methoxylated compared to G-lignin (coniferyl alcohol) and S-lignin (sinapyl alcohol) . This distinct structure contributes to its unique biological activities and applications .
Properties
CAS No. |
124076-60-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-[(Z)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |
InChI Key |
PTNLHDGQWUGONS-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\CO)O |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


